1-(2-Hydroxyphenyl)piperazine potential therapeutic uses
1-(2-Hydroxyphenyl)piperazine potential therapeutic uses
An In-depth Technical Guide to the Potential Therapeutic Uses of 1-(2-Hydroxyphenyl)piperazine
Executive Summary
1-(2-Hydroxyphenyl)piperazine is a heterocyclic organic compound featuring a phenyl group substituted with a hydroxyl group at the ortho position, attached to a piperazine ring. While direct therapeutic applications of this specific molecule are not extensively documented in mainstream clinical literature, its structural motif is a cornerstone in modern medicinal chemistry. As a key pharmacophore and versatile synthetic intermediate, the phenylpiperazine scaffold is present in a multitude of clinically significant drugs targeting a wide array of pathologies. This guide synthesizes the available scientific evidence on closely related analogues to build a robust, data-driven framework for exploring the therapeutic potential of 1-(2-Hydroxyphenyl)piperazine. We will delve into its potential as a modulator of the central nervous system, an opioid receptor antagonist, an antimicrobial agent, and a candidate for anticancer and neurodegenerative disease research. This document serves as a technical roadmap for researchers, outlining key pharmacological hypotheses, detailed experimental workflows, and strategic considerations for advancing this compound from a laboratory chemical to a potential therapeutic lead.
The Phenylpiperazine Scaffold: A Privileged Structure in Drug Discovery
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structure imparts favorable physicochemical properties, including high aqueous solubility and the ability to be readily substituted at its nitrogen atoms, allowing for the fine-tuning of pharmacological activity.[1] When combined with a phenyl group, as in 1-(2-Hydroxyphenyl)piperazine (also known as 2-(1-Piperazino)phenol), it forms a scaffold that is a key component in numerous neuroactive and other therapeutic agents.[1][2]
The molecule's structure allows it to interact with a variety of biological targets. The basic nitrogen atoms of the piperazine ring can form salt bridges and hydrogen bonds, while the phenyl ring can engage in hydrophobic and π-stacking interactions within receptor pockets. The ortho-hydroxyl group on the phenyl ring provides an additional site for hydrogen bonding, potentially conferring selectivity and specific binding characteristics compared to its meta- and para-isomers.
Chemical and Physical Properties:
| Property | Value |
|---|---|
| CAS Number | 1011-17-2[3][4] |
| Molecular Formula | C₁₀H₁₄N₂O[3][4] |
| Molecular Weight | 178.23 g/mol [3][4] |
| Alternate Names | 2-(1-Piperazino)phenol[3] |
Core Pharmacological Hypotheses and Potential Therapeutic Areas
Based on the extensive pharmacology of structurally related phenylpiperazine derivatives, we can formulate several primary hypotheses for the therapeutic utility of 1-(2-Hydroxyphenyl)piperazine.
Central Nervous System (CNS) Modulation
Many notable drugs containing a piperazine ring are designed to target the CNS.[5] Phenylpiperazines, in particular, are well-known for their interactions with serotonergic and dopaminergic receptors.
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Anxiolytic and Antidepressant Potential: Derivatives such as 1-(2-pyrimidinyl)-piperazines (e.g., ipsapirone) have demonstrated dose-dependent anxiolytic effects through their action as serotonin receptor agonists.[6] The 1-(2-Hydroxyphenyl)piperazine core could serve as a foundational structure for developing novel agents targeting serotonin receptors, potentially offering new treatments for anxiety and depression.[2]
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Antipsychotic Activity: The phenylpiperazine moiety is a common feature in atypical antipsychotics that modulate dopamine and serotonin receptors. Investigating the binding profile of 1-(2-Hydroxyphenyl)piperazine at D₂ and 5-HT₂ₐ receptors is a logical starting point to assess its potential in this area.
Opioid Receptor Antagonism
A compelling line of inquiry stems from the discovery that 1-substituted 4-(3-hydroxyphenyl)piperazines are potent, pure opioid receptor antagonists at μ, δ, and κ receptors.[7] These compounds are structurally very similar to the topic molecule, differing only in the position of the hydroxyl group.
Pure opioid antagonists like naloxone and naltrexone are critical for treating opioid overdose and substance abuse disorders.[7] The discovery of a non-opiate scaffold for pure antagonists was a significant advance.[7] It is plausible that 1-(2-Hydroxyphenyl)piperazine could exhibit similar antagonist properties. The ortho-position of the hydroxyl group may influence receptor selectivity and pharmacokinetic profiles compared to the meta-isomer, warranting a thorough investigation.
Antimicrobial and Antifungal Applications
The piperazine scaffold is a component of various antimicrobial agents.[1] A direct derivative, 2-(4-(2-hydroxyphenyl)piperazin-1-yl)-1-(10H-phenothiazin-10-yl)ethanone, has been synthesized and shown to possess strong antibacterial activity, particularly against Gram-positive organisms like S. aureus and Bacillus subtilis.[1] This provides a direct rationale for screening 1-(2-Hydroxyphenyl)piperazine and its derivatives against a panel of pathogenic bacteria and fungi. The mechanism may involve the disruption of bacterial cell walls or inhibition of essential enzymes.
Anticancer Potential
Recent research has highlighted the potential of phenylpiperazine derivatives as anticancer agents.
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Topoisomerase II Inhibition: A series of new phenylpiperazine derivatives of 1,2-benzothiazine showed cytotoxic activity comparable to the established anticancer drug doxorubicin.[8] Molecular docking studies suggest these compounds may bind to the DNA-Topoisomerase II complex, an essential enzyme for cell division.[8]
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Melanoma-Selective Activity: Novel 1-(2-aryl-2-adamantyl)piperazine derivatives have demonstrated significant in vitro anticancer activity, with selective efficacy against melanoma cells.[9] The mechanism appears to involve the induction of multiple cell death pathways, including apoptosis and autophagy.[9]
Given these precedents, 1-(2-Hydroxyphenyl)piperazine should be evaluated in cancer cell line screening panels, particularly for melanoma and cancers where Topoisomerase II is a validated target.
Neurodegenerative Disorders
Multi-target drug design is a promising strategy for complex diseases like Alzheimer's. A study on N,N'-disubstituted piperazines produced a hybrid molecule that reduces both amyloid and Tau pathology and mitigates memory impairments in a preclinical Alzheimer's model.[10] This suggests that the piperazine scaffold can be used to create multi-functional ligands that address different aspects of the disease cascade. 1-(2-Hydroxyphenyl)piperazine could serve as a starting point for designing such multi-target agents.
Proposed Research and Development Workflow
A structured, phased approach is essential to systematically evaluate the therapeutic potential of 1-(2-Hydroxyphenyl)piperazine. The following workflow outlines a proposed cascade from initial screening to in vivo validation.
Caption: Proposed R&D workflow for 1-(2-Hydroxyphenyl)piperazine.
Experimental Protocol: Opioid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of 1-(2-Hydroxyphenyl)piperazine for the human mu-opioid receptor (MOR).
Objective: To determine the inhibitory constant (Ki) of the test compound at the human MOR.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human MOR.
-
[³H]-DAMGO (a high-affinity radiolabeled MOR agonist).
-
Naloxone (a non-selective opioid antagonist, used as a positive control).
-
Test Compound: 1-(2-Hydroxyphenyl)piperazine, dissolved in DMSO to a 10 mM stock.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of 1-(2-Hydroxyphenyl)piperazine and Naloxone in assay buffer. The final concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Setup: In a 96-well plate, combine the following in triplicate:
-
50 µL of Assay Buffer (for total binding) or 50 µL of 10 µM Naloxone (for non-specific binding).
-
50 µL of the test compound dilution or positive control.
-
50 µL of [³H]-DAMGO (at a final concentration equal to its Kd, e.g., 1 nM).
-
50 µL of cell membrane preparation (containing ~10-20 µg of protein).
-
-
Incubation: Incubate the plates at 25°C for 60 minutes with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to sit for at least 4 hours. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol describes a broth microdilution method to determine the MIC of 1-(2-Hydroxyphenyl)piperazine against a bacterial strain (e.g., Staphylococcus aureus).
Objective: To determine the lowest concentration of the test compound that visibly inhibits bacterial growth.
Materials:
-
Bacterial strain (S. aureus ATCC 29213).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Test Compound: 1-(2-Hydroxyphenyl)piperazine, dissolved in DMSO.
-
Positive Control: Vancomycin.
-
Sterile 96-well microplates.
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
Compound Dilution: Perform a two-fold serial dilution of the test compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL, with concentrations ranging from, for example, 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include wells for a sterility control (broth only) and a growth control (broth + inoculum, no compound).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by using a microplate reader.
Synthesis and Derivatization Strategies
The synthesis of 1-(2-Hydroxyphenyl)piperazine and its derivatives is well-established in chemical literature, often involving the reaction of an appropriately substituted aniline with bis(2-chloroethyl)amine or similar cyclizing agents.[11]
A key advantage of this scaffold is the ease of derivatization at the N-4 position of the piperazine ring. This allows for the creation of a chemical library to explore structure-activity relationships (SAR).
Caption: Structure-Activity Relationship (SAR) exploration at the N-4 position.
By systematically modifying this position, researchers can optimize potency, selectivity, and pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). For instance, adding bulky lipophilic groups might enhance binding to a hydrophobic pocket but could also decrease solubility.[1]
Conclusion and Future Directions
While 1-(2-Hydroxyphenyl)piperazine is currently positioned as a research chemical and synthetic building block, the wealth of pharmacological data on its close analogues strongly suggests a high potential for therapeutic development. The most promising avenues appear to be in CNS disorders, opioid antagonism, and as a scaffold for novel anticancer and antimicrobial agents.
The path forward requires a systematic and rigorous application of the workflows outlined in this guide. A comprehensive screening campaign followed by detailed mechanistic studies will be crucial to uncover the primary biological targets and validate the therapeutic hypotheses. Success in these early stages would pave the way for lead optimization through synthetic derivatization and subsequent evaluation in preclinical animal models. The versatility and proven track record of the phenylpiperazine scaffold make 1-(2-Hydroxyphenyl)piperazine a compelling candidate for further investigation in the quest for new medicines.
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- Buée, L., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease.
- Val'dman, A. V., & Kozlovskaia, M. M. (1989). [The mechanisms of the anxiolytic action of 1-(2-pyrimidinyl)-piperazine derivatives, serotonin agonists]. Biulleten' Eksperimental'noi Biologii i Meditsiny.
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- Gkogkolou, P., et al. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Medicina (Kaunas).
- Szymańska, E., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. International Journal of Molecular Sciences.
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